6,8-Dibromo-1H-benzo[cd]indol-2-one
Overview
Description
6,8-Dibromo-1H-benzo[cd]indol-2-one is a synthetic organic compound belonging to the class of benzo[cd]indol-2(1H)-ones. . The compound is characterized by the presence of two bromine atoms at positions 6 and 8 on the indole ring, which can significantly influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-1H-benzo[cd]indol-2-one typically involves the bromination of a suitable indole precursor. One common method is the bromination of 1H-benzo[cd]indol-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-1H-benzo[cd]indol-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring .
Scientific Research Applications
6,8-Dibromo-1H-benzo[cd]indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an antihypertensive agent and in cancer therapy.
Industry: Utilized in the development of optical materials and sensors due to its unique photophysical properties.
Mechanism of Action
The primary targets of 6,8-Dibromo-1H-benzo[cd]indol-2-one are the Atg4B protein and the Bromodomain and Extra-Terminal Domain (BET). These targets play crucial roles in autophagy and transcription regulation, respectively. The compound acts as an inhibitor by binding to the active sites of these proteins, preventing them from performing their normal functions. This inhibition can lead to disruption of autophagy and altered gene expression, potentially resulting in cell death or changes in cell function.
Comparison with Similar Compounds
6,8-Dibromo-1H-benzo[cd]indol-2-one is unique due to its specific bromination pattern, which can influence its reactivity and biological activity. Similar compounds include:
6,8-Dibromo-1-methylbenzo[cd]indol-2(1H)-one: Similar structure but with a methyl group at position 1.
Indole-3-acetic acid: A naturally occurring indole derivative with different biological activities.
Indole-3-carbinol: Another indole derivative known for its anticancer properties.
These compounds share the indole core structure but differ in their substituents and specific biological activities, highlighting the importance of structural modifications in determining their properties and applications .
Properties
IUPAC Name |
6,8-dibromo-1H-benzo[cd]indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Br2NO/c12-7-4-8(13)10-9-5(7)2-1-3-6(9)11(15)14-10/h1-4H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGFYNKHTHMWKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)NC3=C(C=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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